

AZ1495: A Deep Dive into IRAK4 and IRAK1 Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **AZ1495**, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). **AZ1495** also demonstrates significant activity against IRAK1, another key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. This document collates available quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows.

Executive Summary

AZ1495 is a weak base compound that has shown promise in preclinical studies, particularly for conditions like diffuse large B-cell lymphoma (DLBCL)[1]. It exhibits a favorable physicochemical and kinase selectivity profile, with low nanomolar potency against IRAK4 and IRAK1[1][2][3][4][5][6][7][8]. This dual activity is significant as both kinases are critical mediators of the inflammatory response. Understanding the precise selectivity and mechanism of action of **AZ1495** is crucial for its development as a therapeutic agent.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **AZ1495** against IRAK4 and IRAK1 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.



Table 1: AZ1495 Inhibition of IRAK Family Kinases

Target	Assay Type	Metric	Value (nM)
IRAK4	Enzymatic	IC50	5[1][2][6]
IRAK4	Cellular	IC50	52[1]
IRAK4	Binding	Kd	0.7[1][3][5][7][9]
IRAK1	Enzymatic	IC50	23[1][2][3][4][5][6][7][8]
IRAK1	Enzymatic	IC50	24[10]

Table 2: Selectivity Profile of **AZ1495** Against Other Kinases

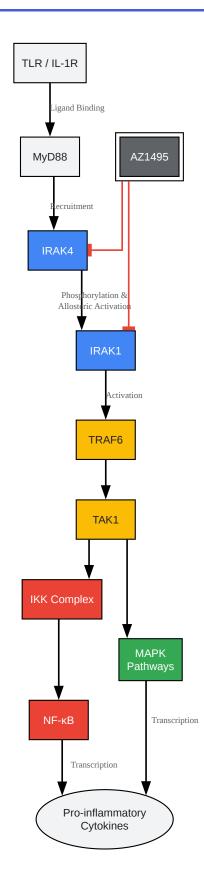
A kinome scan of 275 kinases at a concentration of 0.1 μM **AZ1495** revealed off-target activity, primarily against the CLK family and haspin kinase. Follow-up concentration-response experiments confirmed these findings.[9]

Off-Target	Metric	Value (nM)
CLK2	IC50	5[9]
Haspin	IC50	4[9]
CLK4	IC50	8[9]
CLK1	IC50	50[9]

Signaling Pathway Context

IRAK4 and IRAK1 are central components of the Myddosome, a signaling complex that forms downstream of TLR and IL-1R activation. This pathway plays a critical role in the innate immune system, leading to the activation of transcription factors like NF-kB and the production of pro-inflammatory cytokines.





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Figure 1: Simplified IRAK signaling pathway illustrating the points of inhibition by AZ1495.



Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the kinase selectivity of **AZ1495**.

Biochemical Kinase Assays

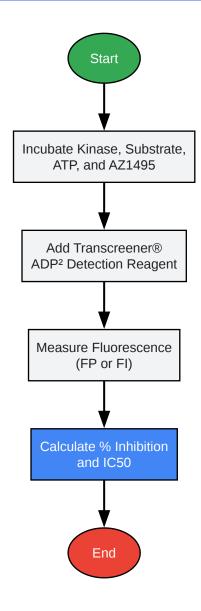
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme. Several platforms are commonly used for this purpose.

1. Transcreener® ADP2 Kinase Assay

This assay provides a universal method for measuring the activity of any ADP-producing enzyme, including kinases. It directly measures the ADP generated during the enzymatic reaction.

- Principle: The assay relies on a highly specific antibody that differentiates between ADP and ATP. A fluorescent tracer is displaced from the antibody by the ADP produced in the kinase reaction, leading to a change in its fluorescent properties.
- Workflow:
 - Kinase Reaction: Recombinant IRAK4 or IRAK1 is incubated with a suitable substrate (e.g., a synthesized peptide) and ATP. The reaction is allowed to proceed for a defined period (e.g., 90 minutes) to achieve a target conversion of ATP to ADP (e.g., 10%)[11].
 - Detection: The Transcreener® ADP² detection reagent, containing the ADP antibody and tracer, is added to the reaction mixture.
 - Signal Measurement: The fluorescence polarization or intensity is measured on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Inhibitor Profiling: To determine IC50 values, the assay is performed with varying concentrations of the inhibitor (AZ1495).





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Figure 2: General workflow for the Transcreener® ADP² Kinase Assay.

2. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

• Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.



Workflow:

- Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together.
- ADP-Glo[™] Reagent Addition: This reagent stops the kinase reaction and depletes the remaining ATP.
- Kinase Detection Reagent Addition: This reagent converts ADP to ATP and contains the luciferase/luciferin mixture to generate a luminescent signal.
- Signal Measurement: Luminescence is measured, which is directly proportional to the initial kinase activity.

Binding Assays

Binding assays measure the direct interaction between a compound and a kinase, providing a measure of binding affinity (e.g., Kd).

LanthaScreen® Eu Kinase Binding Assay

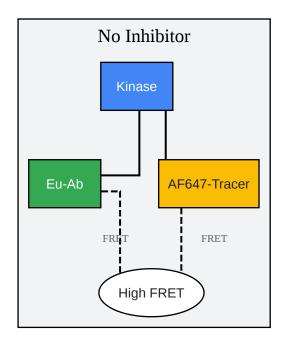
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

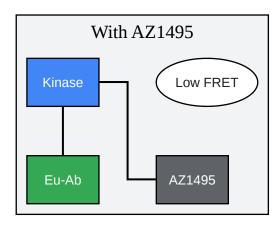
 Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Workflow:

- Assay Mix: The kinase, Eu-labeled antibody, and tracer are combined with varying concentrations of the inhibitor.
- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Signal Measurement: The TR-FRET signal is measured. The decrease in signal correlates with the displacement of the tracer by the inhibitor.







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